CID 101279677

Description

Properties

CAS No. |

1112-56-7 |

|---|---|

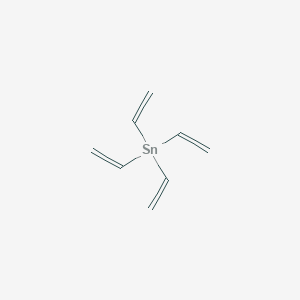

Molecular Formula |

C8H12Sn |

Molecular Weight |

226.89 g/mol |

IUPAC Name |

tetrakis(ethenyl)stannane |

InChI |

InChI=1S/4C2H3.Sn/c4*1-2;/h4*1H,2H2; |

InChI Key |

MZIYQMVHASXABC-UHFFFAOYSA-N |

Canonical SMILES |

C=C[Sn](C=C)(C=C)C=C |

Other CAS No. |

1112-56-7 |

Pictograms |

Flammable; Acute Toxic |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution mechanism. Vinylmagnesium bromide (CH₂=CHMgBr) reacts with tin(IV) chloride (SnCl₄) in a 4:1 molar ratio, facilitating the sequential substitution of chloride ligands by vinyl groups. The reaction can be summarized as:

The THF solvent stabilizes the Grignard reagent and intermediates, ensuring controlled reactivity.

Procedural Details

-

Grignard Reagent Preparation : Vinylmagnesium bromide is synthesized by reacting vinyl bromide with magnesium turnings in anhydrous THF under inert atmosphere. The exothermic reaction requires careful temperature control (0–25°C) to prevent premature decomposition.

-

Tin(IV) Chloride Addition : Tin(IV) chloride is added dropwise to the Grignard reagent at 0°C to mitigate side reactions. The mixture is then refluxed (65–70°C) for 4–6 hours to ensure complete substitution.

-

Workup : The reaction is quenched with 3% hydrochloric acid, and the organic layer is separated. Residual magnesium salts are removed by filtration, and the product is extracted using hexane.

Optimization of Conditions

-

Solvent Choice : THF is preferred over diethyl ether due to its higher boiling point and superior stabilization of the Grignard intermediate.

-

Stoichiometry : A 10% excess of vinylmagnesium bromide ensures complete consumption of SnCl₄, minimizing residual chloride impurities.

-

Temperature : Maintaining sub-zero temperatures during reagent addition prevents thermal degradation of the vinyltin intermediate.

Purification Techniques

Crude tetravinyltin is purified via fractional distillation or chromatographic methods:

Fractional Distillation

Scientific Research Applications

Catalysis

Tetravinyltin serves as a versatile precursor for synthesizing various organotin compounds that act as catalysts in organic reactions. Its ability to undergo transmetallation makes it valuable for generating organolithium reagents, which are crucial for further synthetic transformations .

Polymer Chemistry

One of the most significant applications of tetravinyltin is in the development of polymers. It has been used as a cross-linker in inverse vulcanization processes to create sulfur-based polymers with high mechanical strength and thermal stability. These materials exhibit transparency in the long-wave infrared region, making them suitable for optical applications .

Properties of S-TVSn Copolymers :

| Property | Value |

|---|---|

| Refractive Index | High |

| Thermal Stability | Improved |

| Mechanical Properties | Excellent extensibility |

Thin Film Deposition

Tetravinyltin is employed in chemical vapor deposition (CVD) processes to create thin films on substrates. This technique allows for the deposition of tin-containing films that are essential in electronics and optics. The decomposition of tetravinyltin during CVD results in the formation of volatile tin species that can be deposited uniformly across surfaces.

Case Study 1: Inverse Vulcanization

In a study exploring inverse vulcanization, elemental sulfur was reacted with tetravinyltin to produce copolymers that demonstrated high refractive indices and mechanical properties suitable for infrared applications. The resulting materials showed promise for use in imaging technologies due to their transparency and strength .

Case Study 2: Transmetallation Reactions

Research demonstrated the effectiveness of tetravinyltin in transmetallation reactions with organolithium reagents. This method allowed for the synthesis of complex organic molecules with high yields, showcasing tetravinyltin's utility as a reagent in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of tetravinyltin involves its ability to undergo coupling reactions facilitated by palladium catalysts. These reactions enable the formation of complex organotin structures through the addition of vinyl groups to organic substrates. This property is particularly exploited in the creation of polymers and organic electronic components, where the precise manipulation of molecular architecture can dictate material performance .

Comparison with Similar Compounds

Key Differences :

- Reactivity : Tetravinyltin’s four labile vinyl groups enable efficient transmetalation, whereas tributyl(vinyl)tin’s steric hindrance reduces reactivity .

- Applications: Tetravinyltin’s role in LWIR polymer synthesis is unique among organotin compounds .

Vinyl-Metal Reagents

Vinyl-metal reagents derived from Group I/II metals or metalloids serve as alternatives for vinylation:

Key Differences :

- Practicality : Vinyllithium derived from tetravinyltin is more stable and easier to handle than divinylzinc or divinylmercury .

- Safety : Mercury-based reagents pose significant toxicity risks, restricting their use .

Data Tables

Table 1: Physical and Chemical Properties

| Property | Tetravinyltin | Tributyl(vinyl)tin | Vinyllithium |

|---|---|---|---|

| Melting Point (°C) | –45 | –20 | Decomposes |

| Boiling Point (°C) | 160–162 | 120–125 | N/A |

| Stability | Air-sensitive | Moderate | Ether/THF |

Biological Activity

Tetravinyltin (TVT), a compound with the chemical formula Sn(CH=CH2)4, is a member of the organotin family. Its biological activity has garnered interest due to its potential applications in various fields, including pharmacology and environmental science. This article explores the biological activity of tetravinyltin, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

- Molecular Weight : 226.89 g/mol

- Boiling Point : 160 – 163 °C

- Appearance : Colorless liquid

- CAS Number : 1112-56-7

Biological Activity Overview

Tetravinyltin exhibits notable cytotoxic properties against various cell lines. Its mechanism of action is primarily linked to its ability to disrupt cellular processes, leading to apoptosis (programmed cell death) and autophagy in cancer cells.

Cytotoxicity Studies

-

Cell Lines Tested :

- A549 (lung cancer)

- MCF-10A (non-tumorigenic breast cells)

- CAL-27 (oral squamous cell carcinoma)

-

Findings :

- Tetravinyltin demonstrated significant cytotoxicity against A549 and CAL-27 cell lines, with IC50 values indicating effective inhibition of cell viability at low concentrations.

- In contrast, non-tumorigenic MCF-10A cells showed greater resistance to tetravinyltin treatment, suggesting selective toxicity towards malignant cells.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| A549 | 5.0 | Significant reduction in viability |

| CAL-27 | 7.5 | Induction of apoptosis |

| MCF-10A | >20 | Minimal cytotoxicity |

The biological activity of tetravinyltin is attributed to several mechanisms:

- Disruption of Glucose Metabolism : Tetravinyltin inhibits glucose uptake in cancer cells, which is critical for their survival and proliferation. This was evidenced by decreased expression of glucose transporters like GLUT-1 in treated tumor cells compared to controls .

- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with tetravinyltin led to increased Annexin V positive cells, indicating the onset of apoptosis. The percentage of double-positive Annexin V/7-AAD cells significantly increased after treatment, confirming the compound's pro-apoptotic effects .

Study 1: Cytotoxic Effects on Lung Cancer Cells

A study evaluated the cytotoxic effects of tetravinyltin on A549 lung cancer cells. The results indicated that tetravinyltin induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. The study concluded that tetravinyltin could serve as a potential therapeutic agent against lung cancer due to its selective toxicity and ability to induce cell death in malignant cells .

Study 2: Selective Toxicity in Oral Cancer Cells

In another investigation focused on CAL-27 cells, researchers found that tetravinyltin treatment led to significant cell death, characterized by morphological changes typical of apoptosis. The study highlighted the compound's potential for targeted therapy in oral squamous cell carcinoma, with minimal effects on normal epithelial cells .

Chemical Reactions Analysis

Transmetalation Reactions

Tetravinyltin participates in transmetalation reactions to generate vinyllithium, a critical intermediate in organometallic synthesis.

Reaction with Phenyllithium

Phenyllithium reacts with tetravinyltin in a 4:1 molar ratio in diethyl ether to produce vinyllithium (LiCH=CH₂):

Conditions : Diethyl ether, ambient temperature.

Yield : High (>80%) .

Reaction with n-Butyllithium

In pentane, n-butyllithium reacts with tetravinyltin to precipitate solid vinyllithium:

Conditions : Pentane solvent, -70°C.

Yield : Moderate to high .

Table 1: Transmetalation Reactions of Tetravinyltin

| Organolithium Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Phenyllithium | Diethyl ether | Vinyllithium | >80% | |

| n-Butyllithium | Pentane | Vinyllithium (solid) | ~70% |

Disproportionation with Tin Tetrachloride

Heating tetravinyltin with tin tetrachloride (SnCl₄) leads to disproportionation, yielding mixed vinyltin chlorides:

Conditions : 100–120°C, inert atmosphere.

Key Products :

-

Divinyltin dichloride (SnCl₂(CH=CH₂)₂)

-

Vinyltin trichloride (SnCl₃(CH=CH₂))

-

Trivinyltin chloride (SnCl(CH=CH₂)₃)

Nucleophilic Addition Reactions

Tetravinyltin undergoes conjugate addition with nucleophiles (e.g., amines, thiols, alkoxides) in the presence of 2-chloropyrimidines or quinazolines, forming substituted ethylpyrimidines.

Example with Ethylamine

Reaction of tetravinyltin with 2-chloro-4-vinylpyrimidine and ethylamine:

Conditions : THF, -70°C.

Yield : 38% after purification .

Table 2: Nucleophilic Additions to Tetravinyltin Derivatives

Q & A

Q. What are the critical safety protocols for handling tetravinyltin in laboratory experiments?

Tetravinyltin (CAS 1112-56-7) is a flammable liquid with acute toxicity via inhalation, skin contact, and ingestion. Key safety measures include:

- Ventilation : Use fume hoods to avoid vapor accumulation .

- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles; respiratory protection is required if ventilation is insufficient .

- Storage : Store in grounded, non-sparking containers away from oxidizers and heat sources. Conduct regular leak checks .

- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid water to prevent environmental contamination .

Q. Which spectroscopic techniques are optimal for characterizing tetravinyltin and its reaction products?

- NMR Spectroscopy : Use NMR to confirm tin coordination environments and vinyl group bonding patterns .

- IR Spectroscopy : Identify vinyl C-H stretching (≈3000–3100 cm) and Sn-C vibrational modes (≈500–600 cm) .

- Mass Spectrometry : Employ EI-MS to detect molecular ion peaks (e.g., m/z 242 for CHSn) and fragmentation patterns .

Q. How should researchers design a synthesis protocol for tetravinyltin to ensure purity?

- Reagent Preparation : Use freshly distilled vinyl magnesium bromide to avoid side reactions with residual moisture .

- Reaction Monitoring : Track progress via TLC or in-situ NMR to detect intermediates (e.g., SnCl adducts) .

- Purification : Distill under reduced pressure (boiling point: ~120°C at 10 mmHg) and validate purity via GC-MS .

Q. What are the standard methods for quantifying tetravinyltin in reaction mixtures?

Q. How can researchers mitigate air-sensitive challenges during tetravinyltin experiments?

- Schlenk Techniques : Perform reactions under inert gas (N/Ar) using flame-dried glassware .

- Stability Testing : Pre-test tetravinyltin’s reactivity with O/HO under controlled conditions to define safe handling windows .

Advanced Research Questions

Q. What mechanistic insights explain tetravinyltin’s reactivity in cross-coupling reactions?

- Radical Pathways : Investigate using EPR spectroscopy to detect vinyl radical intermediates in Stille couplings .

- Oxidative Addition : Study Sn-C bond cleavage kinetics with Pd catalysts via in-situ UV-Vis or NMR .

- Computational Modeling : Apply DFT (e.g., B3LYP) to compare activation energies for transmetallation steps .

Q. How can contradictory data on tetravinyltin’s thermal stability be resolved?

- Controlled Replication : Repeat literature protocols with standardized equipment (e.g., DSC for decomposition onset analysis) .

- Variable Isolation : Systematically test humidity, light exposure, and catalyst residues to identify confounding factors .

- Meta-Analysis : Use PRISMA guidelines to synthesize disparate studies and identify methodological inconsistencies .

Q. What strategies optimize tetravinyltin’s use in polymerizable organotin precursors?

- Copolymerization Screening : Test vinyl group reactivity with styrene or acrylates via NMR kinetics .

- Stabilizer Additives : Evaluate hindered phenols or phosphites to prevent premature Sn-C bond scission .

Q. How do steric and electronic effects influence tetravinyltin’s ligand properties in coordination chemistry?

Q. What interdisciplinary approaches address tetravinyltin’s environmental persistence in catalytic applications?

- Ecotoxicology Assays : Test aquatic toxicity (e.g., Daphnia magna LC) and bioaccumulation potential .

- Lifecycle Analysis : Model degradation pathways using QSAR to predict metabolites and remediation strategies .

Methodological Best Practices

- Reproducibility : Document synthesis protocols with step-by-step stoichiometry, reaction times, and purification details .

- Data Contradictions : Apply triangulation (e.g., cross-validate GC, NMR, and computational data) to resolve inconsistencies .

- Ethical Reporting : Disclose all safety incidents and near-misses in publications to improve hazard awareness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.